molecular formula C13H16N4 B1479323 (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-45-7

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

Cat. No.: B1479323
CAS No.: 2098162-45-7
M. Wt: 228.29 g/mol
InChI Key: XEHABJNOFNGXBK-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement . This rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex. For example, the molecule 4-N-cycloheptyl-5-nitro-6-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine consists of 25 Hydrogen atom(s), 19 Carbon atom(s), 5 Nitrogen atom(s) and 2 Oxygen atom(s) - a total of 51 atom(s) .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the chemistry of pyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Highly Transparent Polyimides Research on pyrimidine derivatives, including compounds structurally related to (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine, focuses on developing high-performance materials. For instance, studies have highlighted the synthesis of highly transparent polyimides using pyrimidine and pyridine moieties, which exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced optical applications (Wang et al., 2015).

Anhydrous vs. Hydrated Structures Investigations into N4-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines have explored the hydrogen bonding in two and three dimensions, revealing insights into the molecular structures that could inform the design of new materials or pharmaceuticals (Trilleras et al., 2008).

Pyridine-Containing Polyimides The synthesis of new pyridine-containing polyimides with high glass transition temperatures and thermal stability demonstrates the potential of pyrimidine derivatives in creating materials with superior thermal and mechanical properties. These materials show promising applications in electronics and optics due to their favorable solubility and film-forming abilities (Wang et al., 2008).

Organosoluble Poly(pyridine−imide) A novel organosoluble poly(pyridine−imide) with a pendent pyrene group has been developed, exhibiting good solubility, thermal stability, and unique optical properties. Such materials could be explored for use in electrochromic devices, highlighting the versatility of pyrimidine derivatives in functional material design (Liaw et al., 2007).

Pharmacological Aspects Although focusing on non-pharmacological aspects, it's worth noting that pyrimidine derivatives have been extensively studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This broad range of activities underlines the importance of pyrimidine derivatives in scientific research beyond material science (Verma et al., 2020).

Mechanism of Action

Target of Action

The primary target of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.

Mode of Action

This compound acts as a BTK inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition disrupts the BCR pathway, leading to reduced B-cell activation and proliferation .

Biochemical Pathways

The compound affects the BCR pathway . By inhibiting BTK, it disrupts signal transduction in the pathway, leading to reduced activation and proliferation of B-cells. This can have downstream effects on the immune response, particularly in conditions characterized by overactive B-cells.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of B-cell activation and proliferation . This can lead to a decrease in the symptoms of diseases characterized by overactive B-cells, such as certain types of cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .

Properties

IUPAC Name

2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHABJNOFNGXBK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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